1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine

Lipophilicity Membrane permeability ADME prediction

1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS 1559819-88-3) is a heterocyclic building block that integrates a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with a 1,2,3-triazole core via a methylene linker, and bears a primary amine at the triazole 4-position. With molecular formula C₁₀H₁₆N₄ and molecular weight 192.26 g/mol, it belongs to the class of N1-substituted 1,2,3-triazole-4-amines, which are recognized as versatile synthetic intermediates for constructing triazolo-annulated heterocyclic systems relevant to medicinal chemistry.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B13075216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC2CC1CC2CN3C=C(N=N3)N
InChIInChI=1S/C10H16N4/c11-10-6-14(13-12-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5,11H2
InChIKeyVHTBHNROFOXVTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine: Structural Identity and Procurement Context for a Norbornane-Triazole Building Block


1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine (CAS 1559819-88-3) is a heterocyclic building block that integrates a rigid bicyclo[2.2.1]heptane (norbornane) scaffold with a 1,2,3-triazole core via a methylene linker, and bears a primary amine at the triazole 4-position . With molecular formula C₁₀H₁₆N₄ and molecular weight 192.26 g/mol, it belongs to the class of N1-substituted 1,2,3-triazole-4-amines, which are recognized as versatile synthetic intermediates for constructing triazolo-annulated heterocyclic systems relevant to medicinal chemistry [1]. The compound is offered commercially at ≥95% purity, positioning it as a research-grade intermediate rather than a fully profiled bioactive molecule .

Why Direct-Attachment and 1,2,4-Triazole Isomers Cannot Substitute for 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine


In-class compounds bearing a bicyclo[2.2.1]heptane-triazole-amine core exhibit critical structural variations—triazole isomer type (1,2,3- vs. 1,2,4-), N-substitution regiochemistry (N1 vs. N2), and linker presence (methylene vs. direct attachment)—that generate quantifiably distinct physicochemical properties. N1-substituted 1,2,3-triazoles possess greater thermodynamic stability than their N2-substituted counterparts, making the N2 isomer a less reliable choice for applications requiring robust synthetic handling or downstream functionalization [1]. Furthermore, the 1,2,3-triazole ring, compared to the isosteric 1,2,4-triazole, exhibits measurably lower binding affinity for cytochrome P450 heme iron due to an unfavorable entropy penalty from solvent interactions, translating to a reduced propensity for CYP inhibition—a liability frequently encountered with 1,2,4-triazole-containing scaffolds [2]. Simple substitution with a direct-attachment or N2 analog therefore risks altering lipophilicity, conformational flexibility, and off-target enzyme inhibition profiles in ways that can undermine project objectives.

Quantitative Differentiation Evidence: 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine vs. Closest Structural Analogs


Higher Calculated LogP (1.2965 vs. 1.2214) Through Methylene Linker Incorporation Relative to Direct-Attachment Analogs

The target compound, featuring a methylene (–CH₂–) spacer between the norbornane and 1,2,3-triazole rings, yields a calculated LogP of 1.2965. Two direct-attachment comparators—1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine (CAS 1695839-32-7) and 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,3-triazol-4-amine (CAS 1691031-81-8)—both show LogP of 1.2214, representing a +0.075 log unit (≈6%) increase in computed lipophilicity for the methylene-linked compound . This difference, while modest, is driven by the additional methylene carbon and one extra rotatable bond (2 vs. 1), which contribute to increased molecular surface area and hydrophobic character.

Lipophilicity Membrane permeability ADME prediction

Enhanced Conformational Flexibility: Two Rotatable Bonds vs. One in Direct-Attachment Norbornane-Triazole Analogs

The target compound possesses two rotatable bonds (the methylene bridge connecting norbornane to triazole, plus the ring-N bond), compared to a single rotatable bond in direct-attachment analogs such as CAS 1691031-81-8 and CAS 1695839-32-7 . This doubling of rotational degrees of freedom, from 1 to 2, allows the triazole-amine pharmacophore to sample a larger conformational space relative to the rigid norbornane scaffold. In the context of the 1,2,3-triazole-4-amine series—which has been validated as a versatile building block for triazolo-annulated pyridines, azines, and azepines via cyclocondensation with methylene-active compounds [1]—the additional conformational lability can facilitate productive cyclization geometries that may be sterically precluded in the more constrained direct-attachment series.

Conformational flexibility Ligand design Structure-activity relationship

Thermodynamic Stability Advantage of N1-Substituted 1,2,3-Triazole Over N2-Substituted Isomer

The target compound is an N1-substituted 1,2,3-triazole, whereas the isomeric N2-substituted analog 2-{bicyclo[2.2.1]heptan-2-yl}-2H-1,2,3-triazol-4-amine (CAS 2137553-20-7, C₉H₁₄N₄, MW 178.23) places the norbornane substituent at the less stable N2 position . Published reviews establish that N1-substituted 1,2,3-triazoles are inherently more stable than their N2 counterparts, which is why N2-selective functionalization remains a recognized synthetic challenge requiring specialized methodologies [1]. Under thermal or nucleophile-catalyzed conditions, N2-substituted 1,2,3-triazoles can undergo rearrangement to the thermodynamically favored N1 isomer, introducing a structural integrity risk not present with the N1-substituted target compound [1].

Triazole tautomerism N1 vs N2 substitution Chemical stability

Reduced CYP450 Inhibition Liability of the 1,2,3-Triazole Core vs. 1,2,4-Triazole Isomers

A direct comparator for the target compound is 1-{bicyclo[2.2.1]heptan-2-yl}-1H-1,2,4-triazol-3-amine (CAS 1695839-32-7), which bears an identical norbornane substituent but replaces the 1,2,3-triazole core with a 1,2,4-triazole ring. Biophysical studies by Conner et al. (2012) established that unsubstituted 1,2,3-triazole exhibits measurably lower binding affinity for CYP450 heme iron compared to 1,2,4-triazole, attributable to a large unfavorable entropy penalty from solvent-1,2,3-triazole interactions that is not compensated by enthalpic gains [1]. This thermodynamic difference explains why 1,2,3-triazoles are underrepresented among CYP inhibitors while 1,2,4-triazoles are well-established as CYP ligands [1]. When the 1,2,3-TRZ motif was incorporated into a known CYP3A4 substrate (17-α-ethynylestradiol) via click chemistry to generate '17-click', the derivative retained metabolic lability and formed water-bridged low-spin heme complexes rather than displacing the axial water ligand, demonstrating that the 1,2,3-triazole core does not act as a strong type II CYP ligand [1].

CYP450 inhibition Metabolic stability Triazole isomer selectivity

Validated Synthetic Utility of 4-Amino-1,2,3-Triazole Motif for Triazolo-Annulated Heterocycle Construction

The 4-amino-1,2,3-triazole motif present in the target compound has been systematically validated as a convenient synthetic block for constructing triazolo-annulated pyridine, azine, and azepine systems via cyclocondensation with methylene-active compounds [1]. This established reactivity profile is specific to 1,2,3-triazole-4-amines and is not directly transferable to 1,2,4-triazole-3-amine analogs (such as CAS 1695839-32-7), which lack the same cyclocondensation chemistry due to differences in ring electronics and reactive site geometry [1]. Furthermore, 4-amino-5-carboxy-1,2,3-triazole derivatives provide entry into triazolo[4,5-d]pyrimidine systems, and 4,5-diamino-1,2,3-triazoles can be elaborated into diazepino-annulated triazoles [1]. The target compound's N1-norbornylmethyl substitution does not interfere with the 4-amino group's nucleophilicity, preserving the core synthetic utility while adding the steric and lipophilic modulation conferred by the bicyclo[2.2.1]heptane scaffold.

Building block utility Heterocycle synthesis Cyclocondensation

Conserved Topological Polar Surface Area (TPSA 56.73 Ų) Despite Higher MW and LogP—Balancing Permeability and Polarity

Across the target compound and its two direct-attachment comparators (CAS 1695839-32-7 and CAS 1691031-81-8), the computed Topological Polar Surface Area (TPSA) remains constant at 56.73 Ų despite differences in molecular weight (192.26 vs. 178.23 Da) and LogP (1.2965 vs. 1.2214) . This constancy arises because the additional methylene group in the target compound contributes to hydrophobic surface area (increasing LogP) without altering the count of hydrogen bond donors (1) or acceptors (4), which are the primary determinants of TPSA. The result is a favorable profile: the target compound achieves higher lipophilicity without sacrificing the polar surface area characteristics that govern passive membrane permeability limits. TPSA values below 140 Ų are generally considered favorable for oral bioavailability, and 56.73 Ų places these compounds well within the permissible range while the elevated LogP of the target may enhance partitioning into lipid membranes .

TPSA Drug-likeness Physicochemical property optimization

High-Confidence Application Scenarios for 1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine Based on Established Evidence


Medicinal Chemistry Library Synthesis Requiring CYP-Sparing Triazole Scaffolds

For hit-to-lead or lead optimization programs where cytochrome P450 inhibition is a project-specific liability concern, the target compound's 1,2,3-triazole core offers a scaffold with documented lower CYP heme binding affinity compared to 1,2,4-triazole analogs [1]. The demonstrated ability of 1,2,3-triazoles to form metabolically labile water-bridged heme complexes rather than stable inhibitory complexes [1] positions this compound as a rational choice for building block procurement when CYP inhibition must be minimized. Furthermore, the N1 substitution ensures greater chemical stability under thermal and nucleophilic conditions relative to N2-substituted isomers [2], reducing the risk of scaffold rearrangement during library synthesis.

Synthesis of Triazolo-Annulated Heterocyclic Libraries via Cyclocondensation Chemistry

The 4-amino-1,2,3-triazole motif is a validated entry point for constructing triazolo[4,5-b]pyridines, triazolo[4,5-d]pyrimidines, and triazolo-annulated azepines through cyclocondensation with methylene-active compounds [3]. The target compound's norbornane scaffold provides a rigid, three-dimensional hydrophobic group that can modulate the physicochemical properties of the resulting fused heterocycles without interfering with the amine-mediated cyclocondensation step. The methylene linker's additional conformational flexibility (2 rotatable bonds vs. 1 in direct-attachment analogs ) may facilitate productive cyclization geometries that more constrained analogs cannot achieve.

Fragment-Based or Structure-Based Drug Design Leveraging Norbornane as a Phenyl or Cyclohexyl Isostere

Bicyclo[2.2.1]heptane (norbornane) building blocks have been characterized as promising isosteres of both benzene and cycloalkane rings, with validated multigram synthetic accessibility and systematic physicochemical profiling including pKa, LogP, and exit vector parameters . The target compound combines this isosteric norbornane scaffold with a 1,2,3-triazole-4-amine functional handle, enabling its use as a rationally designed replacement for phenyl-triazole-amine or cyclohexyl-triazole-amine scaffolds. The elevated LogP (1.2965) and conserved TPSA (56.73 Ų) relative to lower-MW analogs provide a differentiated physicochemical profile that can be exploited to fine-tune lipophilicity without altering hydrogen-bonding capacity.

Click Chemistry-Compatible Intermediate for Biorthogonal Probe Design

The 1,2,3-triazole core can itself be assembled via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the presence of a primary amine at the 4-position enables further derivatization through amide bond formation, reductive amination, or urea/thiourea synthesis. The target compound, with its pre-installed triazole-amine motif, can serve as a late-stage intermediate where the norbornane scaffold provides a rigid hydrophobic anchor and the amine enables conjugation to fluorophores, biotin, or other reporter groups [3]. The choice of N1-substitution and methylene linker ensures that the triazole ring's stability and synthetic accessibility are not compromised, as can occur with N2-substituted analogs [2].

Quote Request

Request a Quote for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,3-triazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.